molecular formula C14H15NO5S B2364594 2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 927973-63-5

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2364594
CAS No.: 927973-63-5
M. Wt: 309.34
InChI Key: AWBVQATVMBXAEM-UHFFFAOYSA-N
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Description

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that features a thiazole ring substituted with a trimethoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile pharmacophore with applications in various fields .

Properties

IUPAC Name

2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-18-10-4-8(5-11(19-2)13(10)20-3)14-15-9(7-21-14)6-12(16)17/h4-5,7H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBVQATVMBXAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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